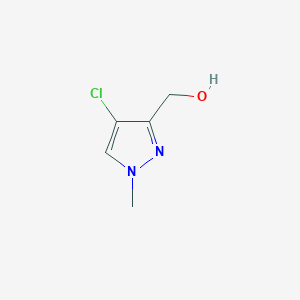
2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde
Vue d'ensemble
Description
“2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde” is a chemical compound with the CAS Number: 1484597-17-2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde” is 1S/C13H7Cl2FO2/c14-10-2-1-3-13 (9 (10)7-17)18-8-4-5-12 (16)11 (15)6-8/h1-7H .Physical And Chemical Properties Analysis
“2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde” is a powder at room temperature . The molecular weight of the compound is 285.1 .Applications De Recherche Scientifique
Synthesis of Novel Copolymers
- Copolymerization with Styrene : A study demonstrated the synthesis of novel copolymers by copolymerizing styrene with halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including compounds structurally related to 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde. These copolymers were analyzed using techniques such as IR, NMR, GPC, DSC, and TGA, revealing insights into their composition and thermal properties (Savittieri et al., 2022).
Analytical Chemistry Applications
- HPLC-Fluorescence Determination : The compound's structural analogs have been utilized as fluorogenic labeling reagents in pre-column derivatization for HPLC separation of chlorophenols, demonstrating its application in enhancing detection sensitivity in pharmaceutical analysis (Gatti et al., 1997).
Chemical Synthesis Techniques
- Silica Gel-Assisted Synthesis : Research on silica gel-assisted synthesis of trihalobenzo[b]thiophenes and dihalobenzo[b]thiophenes from derivatives related to 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde showcases the method's effectiveness in synthesizing complex aromatic compounds without the need for metal catalysts, offering a straightforward approach to halogenated benzothiophenes (Mikami et al., 2019).
Organic Chemistry and Catalysis
- Pd-Catalyzed Ortho C-H Hydroxylation : A study highlighted the use of palladium catalysis for the ortho C-H hydroxylation of benzaldehydes, including derivatives similar to 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde, using a transient directing group. This research points to the potential for selective functionalization of aromatic aldehydes, a critical step in the synthesis of complex organic molecules (Chen et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-10-2-1-3-13(9(10)7-17)18-8-4-5-12(16)11(15)6-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPOXQILPQLYTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)OC2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl[(pyrrolidin-2-yl)methyl]amine](/img/structure/B1487793.png)

![4-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487796.png)








![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1487810.png)
![[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1487813.png)
![(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1487815.png)